N-(2,3-dimethylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
N-(2,3-Dimethylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a structurally complex acetamide derivative featuring a 1,8-naphthyridine core substituted with a 4-methoxybenzoyl group and a methyl substituent at position 5. The acetamide moiety is linked to a 2,3-dimethylphenyl group, which may influence steric and electronic properties.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-16-6-5-7-23(18(16)3)29-24(31)15-30-14-22(25(32)19-9-11-20(34-4)12-10-19)26(33)21-13-8-17(2)28-27(21)30/h5-14H,15H2,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQMPLIQOPAUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic compound belonging to the naphthyridine derivative class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a naphthyridine core modified with various functional groups. The structural formula is represented as follows:
Biological Activity Overview
The biological activities of naphthyridine derivatives are diverse and include:
- Antitumor Activity : Many naphthyridine derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
- Antiparasitic Effects : Research has shown that naphthyridine derivatives can possess potent activity against parasites such as Leishmania species. The structure of these compounds can be optimized to enhance their efficacy against such pathogens .
- Antibacterial Properties : Some derivatives demonstrate broad-spectrum antibacterial activity, making them potential candidates for developing new antibiotics .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes in target organisms.
- Receptor Modulation : It could interact with various receptors leading to altered signaling pathways that affect cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of naphthyridine derivatives. Key findings include:
Case Studies
Several studies have assessed the biological activity of related naphthyridine compounds:
- In Vivo Studies : A study demonstrated that specific analogues exhibited promising results in animal models for both antitumor and antiparasitic activities, indicating potential for further development into therapeutic agents .
- Toxicology Assessments : Investigations into the toxicity profiles of these compounds revealed some derivatives showed hepatotoxicity risks at higher doses, necessitating careful evaluation during drug development .
- Pharmacokinetics : Research highlighted the metabolic stability of certain analogues which maintained significant plasma levels over time, suggesting favorable pharmacokinetic properties for therapeutic use .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(2,3-dimethylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves multi-step reactions that typically include the formation of the naphthyridine core followed by acylation reactions. The compound's structure includes significant functional groups such as methoxy and acetamide moieties that contribute to its reactivity and biological properties.
Anticancer Activity
Research indicates that derivatives of naphthyridine compounds have shown significant anticancer properties. This compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that similar naphthyridine derivatives exhibited cytotoxic effects against breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Antimicrobial Properties
Compounds containing naphthyridine structures have been reported to possess antimicrobial activities against a variety of pathogens. The presence of the methoxybenzoyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Preliminary studies suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Naphthyridine derivatives have also been investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its potential use in treating inflammatory diseases .
Case Study 1: Anticancer Mechanism Exploration
In a controlled study, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those observed for standard chemotherapeutic agents. The study concluded that the compound's mechanism involves modulation of apoptosis-related proteins and cell cycle regulators .
Case Study 2: Antimicrobial Activity Assessment
Another study focused on assessing the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a promising application in developing new antimicrobial agents .
Comparison with Similar Compounds
1,8-Naphthyridine vs. Triazole/Pyrazole Cores
The target compound’s 1,8-naphthyridine core distinguishes it from triazole-based analogs (e.g., compounds 6a–6c in ) and pyrazole-containing derivatives (e.g., ). The naphthyridine system, a bicyclic heteroaromatic scaffold, confers distinct electronic properties compared to monocyclic triazole or pyrazole rings. For example:
- Electron density : The naphthyridine core may enhance π-stacking interactions due to extended conjugation, whereas triazole rings (as in 6a–6c ) exhibit strong dipole moments, influencing solubility and crystallinity .
- Hydrogen bonding : Pyrazole derivatives () form R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions , while the naphthyridine core’s carbonyl groups could participate in similar bonding, though this remains unverified in the evidence.
Substituent Effects
Aromatic Substituents
- 4-Methoxybenzoyl group: The electron-donating methoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., nitro groups in 6b–6c).
- 2,3-Dimethylphenyl group : Steric hindrance from methyl groups may reduce rotational freedom compared to unsubstituted phenyl analogs (e.g., 6a ), affecting molecular packing and solubility.
Halogenated Analogs
The dichlorophenyl group in ’s compound increases lipophilicity compared to the target compound’s methoxybenzoyl group. Chlorine atoms also participate in halogen bonding, which is absent in the methoxy-substituted system .
Spectral and Crystallographic Data
Infrared Spectroscopy
NMR Spectroscopy
Hydrogen Bonding and Crystal Packing
- compound : Forms R₂²(10) hydrogen-bonded dimers with N–H⋯O interactions, leading to layered crystal packing .
- Target compound : Likely exhibits similar dimerization if the amide group participates in hydrogen bonding, though steric effects from methyl groups may alter packing efficiency.
Key Research Findings
Substituent electronic effects : Electron-donating groups (e.g., methoxy) enhance stability but reduce reactivity compared to nitro-substituted analogs .
Hydrogen bonding : Amide-containing compounds consistently form intermolecular hydrogen bonds, influencing solubility and crystallinity .
Synthetic scalability : Cu(I)-catalyzed methods () offer high yields for triazole analogs but may require adaptation for naphthyridine systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
